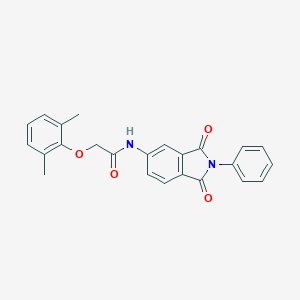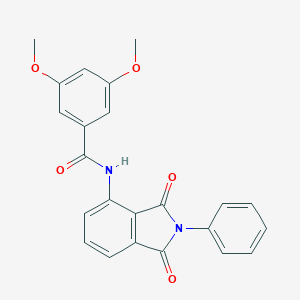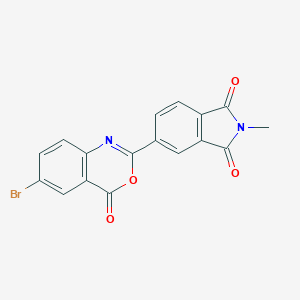![molecular formula C22H13ClN2O5 B303187 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)
4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as C16H9ClN2O5, and it is a member of the benzamide family of compounds.
作用機序
The mechanism of action of 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also activates certain signaling pathways that induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also activates certain signaling pathways that induce apoptosis or programmed cell death in cancer cells. In addition, this compound has anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to normal cells, and researchers need to be cautious when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid. One of the future directions is to explore the potential of this compound as an anticancer agent in clinical trials. Another future direction is to investigate the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases. Researchers can also explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
合成法
The synthesis of 4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid involves several steps. The first step involves the reaction of 4-chloro-2-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced using a reducing agent such as iron powder to obtain the intermediate compound. The final step involves the reaction of the intermediate compound with phthalic anhydride in the presence of a base to obtain the final product.
科学的研究の応用
4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers are exploring the potential of this compound as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.
特性
製品名 |
4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid |
|---|---|
分子式 |
C22H13ClN2O5 |
分子量 |
420.8 g/mol |
IUPAC名 |
4-chloro-2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H13ClN2O5/c23-13-7-10-17(22(29)30)18(11-13)24-19(26)12-5-8-14(9-6-12)25-20(27)15-3-1-2-4-16(15)21(25)28/h1-11H,(H,24,26)(H,29,30) |
InChIキー |
MQEJKEXAUZUQDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



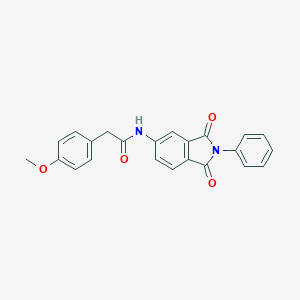
![2-(3,4-dimethylphenoxy)-N-(6-{[(3,4-dimethylphenoxy)acetyl]amino}-2-pyridinyl)acetamide](/img/structure/B303108.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
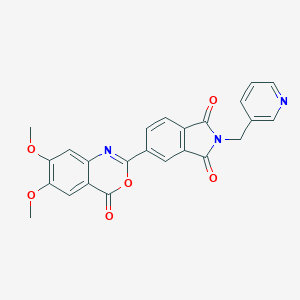
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
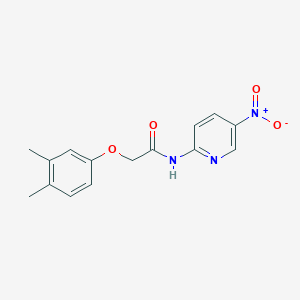
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
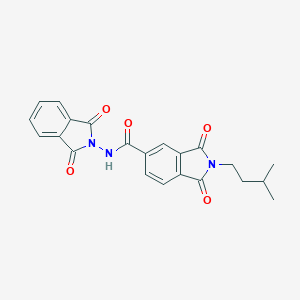
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
